molecular formula C8H17Cl2F3N2 B2818542 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1820648-49-4

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride

Cat. No.: B2818542
CAS No.: 1820648-49-4
M. Wt: 269.13
InChI Key: YUACIXJZQCARNC-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H16ClF3N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity .

Biology: The compound is utilized in biological research to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated piperidine derivatives have shown promise in the development of drugs for various diseases, including cancer and neurological disorders .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The signal word is "Warning" . Always handle chemicals with appropriate safety measures and consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine intermediates, followed by cyclization and reduction steps . The reaction conditions often require the presence of a catalyst, such as an iron complex, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, potentially modulating their activity. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride is unique due to the presence of both the piperidine ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluoroethyl group enhances the compound’s stability and bioactivity, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-3-1-2-7(4-12)5-13;;/h7H,1-6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUACIXJZQCARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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